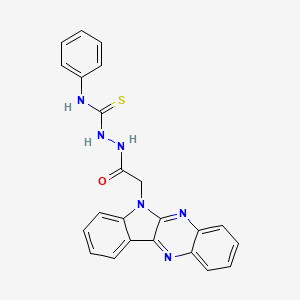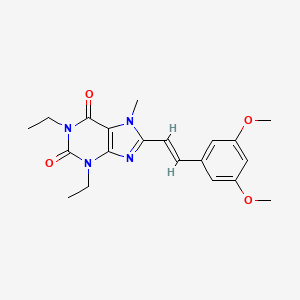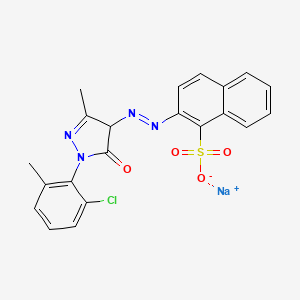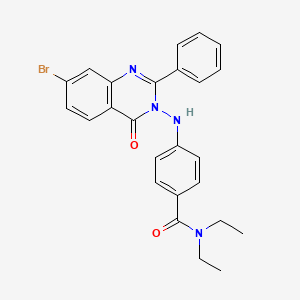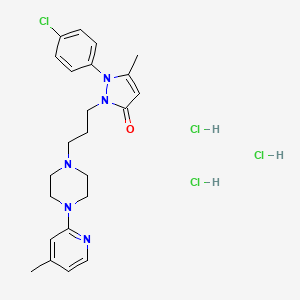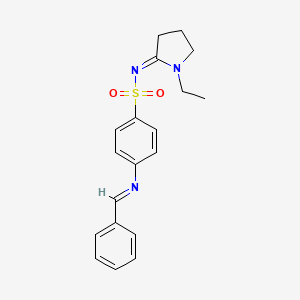
N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a phenylmethylene group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the benzenesulfonamide moiety. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenylmethylene Group: This step involves the reaction of the pyrrolidine derivative with a benzyl halide or similar reagent under conditions that promote nucleophilic substitution.
Formation of the Benzenesulfonamide Moiety: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Ethyl-2-pyrrolidinylidene)-benzenesulfonamide
- N-(1-Ethyl-2-pyrrolidinylidene)-4-aminobenzenesulfonamide
- N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide
Uniqueness
N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
126826-52-6 |
|---|---|
Molecular Formula |
C19H21N3O2S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(NZ)-4-(benzylideneamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C19H21N3O2S/c1-2-22-14-6-9-19(22)21-25(23,24)18-12-10-17(11-13-18)20-15-16-7-4-3-5-8-16/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3/b20-15?,21-19- |
InChI Key |
NERSXPVFWLIVBC-HNNJTJCISA-N |
Isomeric SMILES |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3 |
Canonical SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


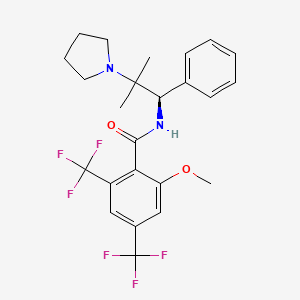
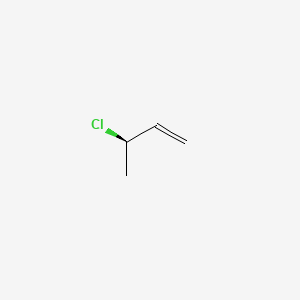
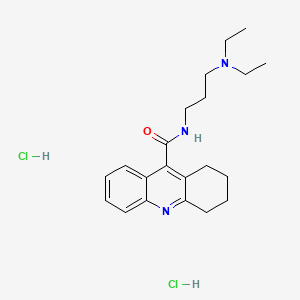
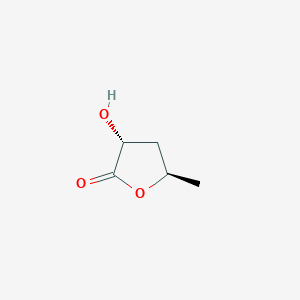
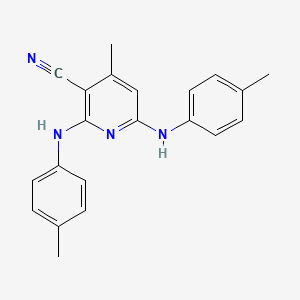
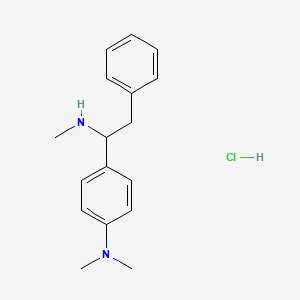
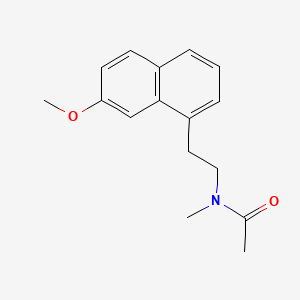
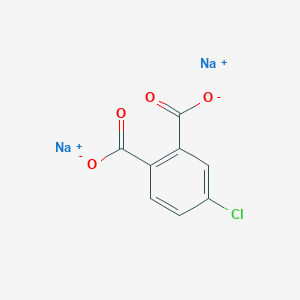
![1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B15187741.png)
